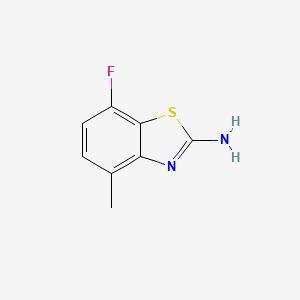

7-fluoro-4-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMZYZWYXJQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzothiazole Scaffold in Contemporary Chemical and Biological Research

The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.govtandfonline.com This "privileged" heterocyclic structure is a common feature in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govbenthamscience.com

The versatility of the benzothiazole nucleus allows for substitutions at various positions, particularly at the C-2 position, which significantly influences its biological profile. benthamscience.com Researchers have extensively explored derivatives of this scaffold, leading to the development of compounds with a remarkable spectrum of activities.

Key Biological Activities Associated with the Benzothiazole Scaffold:

Anticancer: Benzothiazole derivatives have shown notable efficacy against various cancer cell lines, including breast, colon, and lung cancer. snu.edu.innih.gov

Antimicrobial: The scaffold is integral to compounds developed to combat bacterial and fungal infections. nih.govresearchgate.net

Anti-inflammatory: Numerous benzothiazole-containing molecules exhibit potent anti-inflammatory properties. nih.govtandfonline.com

Antitubercular: This class of compounds has been investigated for its potential against Mycobacterium tuberculosis. nih.gov

Anticonvulsant and Neuroprotective: Certain derivatives have shown promise in the context of neurological disorders. nih.govtandfonline.com

Other Activities: The range of biological effects also includes antidiabetic, antiviral, antimalarial, and analgesic properties. nih.govnih.gov

The sustained interest in the benzothiazole scaffold stems from its proven success and the potential for further optimization through synthetic modifications, making it a focal point for the design of novel therapeutic agents. nih.govtandfonline.com

Strategic Significance of Fluorine Substitution in 1,3 Benzothiazol 2 Amine Systems

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov When applied to the 1,3-benzothiazol-2-amine system, fluorine substitution can profoundly impact the compound's efficacy and metabolic stability. nih.govresearchgate.net

Fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, are key to its strategic importance. researchgate.net The incorporation of a fluorine atom can alter a molecule's lipophilicity, binding affinity to target receptors, and metabolic pathways. researchgate.netnih.gov

Key Advantages of Fluorine Substitution:

| Property | Impact on Benzothiazole (B30560) Systems |

| Increased Lipophilicity | Enhances the ability of the molecule to cross cell membranes, potentially improving bioavailability. researchgate.net |

| Metabolic Stability | The strong C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life. researchgate.netnih.gov |

| Binding Affinity | Fluorine can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets. researchgate.net |

| Altered Acidity/Basicity | The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, affecting receptor binding and pharmacokinetic properties. nih.gov |

In the context of benzothiazoles, fluorination has been shown to enhance a range of biological activities, including anticancer and antimicrobial effects. researchgate.netchemijournal.com For instance, the presence of a fluorine atom, particularly on the benzene (B151609) ring of the benzothiazole scaffold, has been linked to increased cytotoxic activity in certain cancer cell lines. nih.gov This makes fluorine a critical tool for medicinal chemists aiming to fine-tune the therapeutic potential of benzothiazole derivatives.

An Overview of Research Directions for 7 Fluoro 4 Methyl 1,3 Benzothiazol 2 Amine

Foundational Synthetic Routes to the 1,3-Benzothiazole Core

The construction of the 1,3-benzothiazole scaffold is a well-established area of organic synthesis, with several classical and modern methods at the disposal of chemists. The most prevalent and versatile of these is the condensation of a 2-aminothiophenol (B119425) with a variety of carbon electrophiles. This approach allows for the introduction of diverse substituents at the C2 position of the benzothiazole ring. Common reaction partners for 2-aminothiophenol include aldehydes, carboxylic acids, acyl chlorides, and nitriles. The reaction typically proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Another fundamental method is the Jacobsen synthesis, which involves the intramolecular cyclization of a thiobenzanilide. This process is particularly useful for synthesizing 2-arylbenzothiazoles. The reaction is typically carried out using an oxidizing agent, such as potassium ferricyanide (B76249) in an alkaline solution, to facilitate the ring closure. lookchem.comnih.gov While effective, this method can sometimes yield mixtures of regioisomers if the starting aniline (B41778) is asymmetrically substituted, as seen in the cyclization of 3-fluoro-thiobenzanilides which can produce both 5- and 7-fluoro-benzothiazoles. nih.gov

These foundational routes provide the basic framework for building the benzothiazole system, which can then be adapted for the synthesis of more complex, specifically substituted targets like this compound.

Directed Syntheses of this compound

Achieving the specific 7-fluoro-4-methyl substitution pattern requires synthetic strategies that either start with appropriately substituted precursors or allow for highly controlled functionalization of an existing ring.

A direct and logical approach to synthesizing the target compound is through the cyclocondensation of a correspondingly substituted 2-aminothiophenol. In this case, the key starting material would be 2-amino-3-fluoro-6-methylthiophenol . This precursor contains all the necessary substituents in the correct positions on the benzene ring.

The synthesis would involve reacting this substituted thiophenol with cyanogen (B1215507) bromide (BrCN) or a similar electrophilic C1 source to introduce the 2-amino group. The reaction proceeds via a nucleophilic attack of the thiol group, followed by an intramolecular cyclization involving the amino group, leading directly to the formation of the 2-aminobenzothiazole (B30445) ring system. While this method is theoretically straightforward, its practical application depends heavily on the availability and synthesis of the highly substituted 2-amino-3-fluoro-6-methylthiophenol precursor.

A highly effective and widely used method for the synthesis of 2-aminobenzothiazoles is the oxidative intramolecular cyclization of N-arylthioureas, a reaction often referred to as the Hugershoff synthesis. researchgate.net This strategy is particularly well-suited for the preparation of this compound.

The synthesis begins with the reaction of 2-fluoro-5-methylaniline with an isothiocyanate source (e.g., ammonium (B1175870) or potassium thiocyanate (B1210189) under acidic conditions) to form the key intermediate, 1-(2-fluoro-5-methylphenyl)thiourea . This precursor is then subjected to oxidative cyclization. A common and effective method for this transformation involves using bromine in an inert solvent like chloroform. researchgate.net The bromine acts as an electrophile, activating the sulfur atom and promoting the electrophilic attack on the aniline ring at the position ortho to the amino group, leading to the closure of the thiazole (B1198619) ring. The regioselectivity of this cyclization is directed by the starting aniline; the ring closure occurs at the unsubstituted position adjacent to the nitrogen atom. For 1-(2-fluoro-5-methylphenyl)thiourea, this cyclization exclusively yields the desired this compound.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions | Reference Methodology |

|---|---|---|---|---|---|

| 1 | 2-fluoro-5-methylaniline | NH4SCN, HCl | 1-(2-fluoro-5-methylphenyl)thiourea | Reflux in aqueous ethanol | researchgate.net |

| 2 | 1-(2-fluoro-5-methylphenyl)thiourea | Br2 | This compound | Chloroform, 0 °C to room temperature | researchgate.net |

In line with the principles of green chemistry, several sustainable methods have been developed for the synthesis of 2-aminobenzothiazoles that can be applied to fluorinated derivatives. These approaches aim to reduce the use of hazardous reagents and solvents. One such method involves a metal-free synthesis using catalytic iodine and molecular oxygen as the oxidant, which is an environmentally benign alternative to stoichiometric bromine. organic-chemistry.orgcapes.gov.br This method can be applied to the cyclization of N-arylthioureas or in reactions involving cyclohexanones and thioureas to build the benzothiazole core. organic-chemistry.orgcapes.gov.br

Another sustainable strategy is the use of ionic liquids as recyclable reaction media. ijpsr.com Synthesizing 2-aminobenzothiazole derivatives from substituted phenyl thioureas has been successfully demonstrated in various ionic liquids, which can enhance reaction rates and simplify product recovery. ijpsr.com These green alternatives offer a pathway to produce fluorinated benzothiazol-2-amines with a reduced environmental footprint.

Regioselective Functionalization of the Benzothiazole Ring System with Fluorine

An alternative to building the molecule from fluorinated precursors is the late-stage functionalization of a pre-formed benzothiazole ring. This involves the direct introduction of a fluorine atom onto the 4-methyl-1,3-benzothiazol-2-amine scaffold. This approach relies on electrophilic aromatic substitution.

The most common reagents for electrophilic fluorination are N-fluoro compounds, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example due to its stability and ease of handling. nih.govnih.govrsc.org The reaction would involve treating 4-methyl-1,3-benzothiazol-2-amine with Selectfluor in a suitable solvent.

The primary challenge in this approach is controlling the regioselectivity. The position of the incoming fluorine atom is dictated by the directing effects of the substituents already on the benzene ring.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH2 (amino) | 2 | Strongly Activating | Ortho, Para |

| -CH3 (methyl) | 4 | Weakly Activating | Ortho, Para |

In the 4-methyl-1,3-benzothiazol-2-amine ring, the 2-amino group is a powerful activating group that directs electrophiles to its ortho positions (C7) and para position (C5). The 4-methyl group is also an ortho, para-director, activating positions C5 and C7 (relative to its own position). Both groups, therefore, strongly activate the C5 and C7 positions for electrophilic attack. While C5 is electronically favored due to activation from both groups, the steric hindrance from the adjacent 4-methyl group could potentially favor fluorination at the C7 position, leading to the desired 7-fluoro isomer. However, a mixture of 5-fluoro and 7-fluoro isomers would be a likely outcome, necessitating chromatographic separation.

Post-Synthetic Modification and Derivatization of the 2-Amine Moiety of this compound

The 2-amino group on the benzothiazole ring is a versatile functional handle that allows for extensive post-synthetic modification. This moiety behaves as a typical aromatic amine and can readily undergo a variety of chemical transformations to produce a diverse library of derivatives.

Common derivatization strategies include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride yields an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. nih.govresearchgate.net The reactive chloro group in this product can then be displaced by various nucleophiles (amines, thiols, etc.) to introduce further diversity.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-(benzothiazol-2-yl)ureas and thioureas, respectively. researchgate.netnih.gov These derivatives are often explored for their biological activities.

Schiff Base Formation: Condensation with various aldehydes and ketones under acidic or basic conditions leads to the formation of Schiff bases (imines). ijpsr.comresearchgate.net These can be stable compounds or used as intermediates for further reactions, such as reduction to secondary amines.

Heterocycle Formation: The 2-amino group can act as a binucleophile in condensation reactions with 1,3-dielectrophiles to construct new fused heterocyclic rings, such as imidazo[2,1-b]benzothiazoles.

| Reaction Type | Reagent Example | Product Class | Reference Methodology |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-(Benzothiazol-2-yl)-2-chloroacetamides | nih.govresearchgate.net |

| Urea Formation | Phenyl isocyanate | N-Phenyl-N'-(benzothiazol-2-yl)ureas | nih.gov |

| Thiourea Formation | Phenyl isothiocyanate | N-Phenyl-N'-(benzothiazol-2-yl)thioureas | researchgate.net |

| Schiff Base Formation | Benzaldehyde | N-Benzylidene-benzothiazol-2-amines | ijpsr.com |

| Fused Heterocycle | α-Haloketones | Imidazo[2,1-b]benzothiazoles | mdpi.com |

These modifications allow for the fine-tuning of the physicochemical properties of the parent molecule, which is a common strategy in medicinal chemistry to optimize activity, selectivity, and pharmacokinetic profiles.

N-Acylation and N-Alkylation Reactions

The primary amino group of 2-aminobenzothiazoles is readily susceptible to acylation and alkylation, providing a straightforward route to a wide range of derivatives. These reactions are fundamental in the structural modification of this heterocyclic system.

N-Acylation Reactions

N-acylation of 2-aminobenzothiazoles is a common strategy to introduce amide functionalities, which can significantly influence the compound's biological properties. nih.gov This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides. umpr.ac.id An alternative and greener approach involves the direct use of carboxylic acids, avoiding the need for more reactive and often corrosive reagents. For instance, the acetylation of 2-aminobenzothiazoles has been successfully carried out using acetic acid in the presence of triethyl orthoformate and sodium azide, leading to the corresponding N-acetylated products in good yields. umpr.ac.id

Another modern approach to N-acylation is the N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes. This method allows for the formation of N-acyl 2-aminobenzothiazoles under mild conditions. rsc.org The reaction proceeds by treating a 2-aminobenzothiazole derivative with an aldehyde in the presence of an NHC catalyst and an oxidant. rsc.org

A variety of N-acylated 2-aminobenzothiazole derivatives have been synthesized using these methods, as detailed in the table below.

| Starting 2-Aminobenzothiazole | Acylating Agent/Aldehyde | Product | Yield (%) | Reference |

| Benzo[d]thiazol-2-amine | Acetic acid/Triethyl orthoformate/Sodium azide | N-(Benzo[d]thiazol-2-yl)acetamide | 88 | umpr.ac.idumpr.ac.id |

| 6-Nitrobenzo[d]thiazol-2-amine | Acetic acid/Triethyl orthoformate/Sodium azide | N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide | 82 | umpr.ac.id |

| Benzo[d]thiazol-2-amine | 4-Chlorobenzaldehyde | 4-Chloro-N-(benzo[d]thiazol-2-yl)benzamide | 75 | rsc.org |

| Benzo[d]thiazol-2-amine | 2-Fluorobenzaldehyde | N-(Benzo[d]thiazol-2-yl)-2-fluorobenzamide | 74 | rsc.org |

| Benzo[d]thiazol-2-amine | 3,4-Dichlorobenzaldehyde | N-(Benzo[d]thiazol-2-yl)-3,4-dichlorobenzamide | 93 | rsc.org |

N-Alkylation Reactions

N-alkylation of 2-aminobenzothiazoles introduces alkyl or arylalkyl substituents to the exocyclic amino group, a modification that has been explored for its potential to modulate biological activity. aip.orgaip.org A regioselective N-alkylation method utilizes benzylic alcohols as alkylating agents, offering an efficient route to 2-(N-alkylamino)benzothiazoles. rsc.org This reaction is often carried out in the presence of a catalyst. rsc.org

Another strategy for N-alkylation involves the use of alkyl halides, such as 1,4-bis(bromomethyl)benzene, in the presence of a catalyst like Al2O3–OK in acetonitrile (B52724) at room temperature. aip.orgaip.org This method has been employed for the synthesis of various N-alkylated substituted 2-aminobenzothiazoles. aip.orgaip.org It is important to note that the reaction of 2-aminobenzothiazoles with certain alkylating agents, like α-iodo methyl ketones, can lead to alkylation at the endocyclic nitrogen atom, followed by cyclization. mdpi.com

The following table summarizes examples of N-alkylation reactions of 2-aminobenzothiazoles.

| Starting 2-Aminobenzothiazole | Alkylating Agent | Catalyst | Product | Reference |

| 2-Aminobenzothiazole | Benzylic alcohols | Not specified | 2-(N-alkylamino)benzothiazoles | rsc.org |

| Substituted 2-aminobenzothiazoles | 1,4-bis(Bromomethyl)benzene | Al2O3–OK | N,N'-(1,4-Phenylenebis(methylene))bis(substituted-1,3-benzothiazol-2-amine) | aip.orgaip.org |

| 2-Amino-1,3-benzothiazole | α-Iodoketones | None | 2-Amino-3-alkyl-1,3-benzothiazol-3-ium iodide | mdpi.com |

Formation of Heterocyclic Conjugates and Annulation Reactions at the Amine

The 2-aminobenzothiazole scaffold serves as a valuable building block for the construction of more complex fused heterocyclic systems. nih.gov The presence of the exocyclic amine and the adjacent endocyclic nitrogen atom provides a reactive site for annulation reactions with various electrophilic reagents, leading to the formation of diverse heterocyclic conjugates. nih.gov

One such example is the reaction of 2-aminobenzothiazoles with 2-acylnaphthoquinones. This hetero-annulation reaction proceeds via an initial Michael addition of the amino group to the naphthoquinone, followed by an intramolecular cyclization and dehydration to afford benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinones. researchgate.net This reaction provides a direct route to highly annulated heterocyclic quinones. researchgate.net

Furthermore, the condensation of 2-aminobenzothiazole with various aldehydes can lead to the formation of Schiff bases, which can then undergo further cyclization reactions. For instance, the reaction of these Schiff bases with glycine (B1666218) can produce oxazolidinone derivatives, introducing a new five-membered heterocyclic ring to the benzothiazole core. guilan.ac.ir

These reactions highlight the utility of 2-aminobenzothiazoles as precursors for the synthesis of a wide range of fused heterocyclic systems with potential biological applications.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 2-Aminobenzothiazole | 2-Acylnaphthoquinones | Hetero-annulation | Benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinones | researchgate.net |

| 2-Aminobenzothiazole | Aromatic aldehydes | Condensation | Schiff bases | guilan.ac.ir |

| Schiff base of 2-aminobenzothiazole | Glycine | Cyclization | Oxazolidinones | guilan.ac.ir |

Electrophilic and Nucleophilic Substitution Patterns on the Benzothiazole Ring

The benzothiazole ring system's aromaticity allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The benzene portion of the benzothiazole nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused thiazole ring. However, the presence of the strongly activating 2-amino group and the moderately activating 4-methyl group can direct electrophiles to specific positions. The directing influence of these groups would primarily target the C5 and C6 positions. Conversely, the 7-fluoro substituent acts as a deactivating group via its inductive effect, further complicating the reactivity landscape. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require forcing conditions, and regioselectivity would be a significant challenge.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the benzothiazole ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions bearing a good leaving group and activated by electron-withdrawing substituents. While the C-F bond is strong, nucleophilic substitution of fluoride is possible under specific conditions, especially with potent nucleophiles or through transition-metal-free strategies. nih.gov In polyfluoroarenes, SNAr reactions are a known method for C-O and C-N bond formation. nih.gov The presence of the thiazole ring enhances the electrophilicity of the attached benzene ring, making the C7-F bond a potential site for nucleophilic attack by alkoxides, thiolates, or amines, leading to the displacement of the fluoride ion. This reactivity is contingent on the stabilization of the intermediate Meisenheimer complex. nih.govambeed.com

| Reaction Type | Influencing Groups | Predicted Reactive Site(s) | Rationale |

|---|---|---|---|

| Electrophilic Substitution | -NH₂ (activating), -CH₃ (activating), -F (deactivating) | C5, C6 | The strong activating effect of the amino and methyl groups directs electrophiles to the available ortho and para positions. |

| Nucleophilic Substitution | -F (leaving group), Thiazole ring (activating) | C7 | The electron-withdrawing nature of the fused ring system and the electronegativity of fluorine make C7 a target for nucleophiles. |

Reactivity Profiles of the 2-Amino Group

The exocyclic 2-amino group is a primary site of reactivity in this compound, behaving as a typical aromatic amine but with modulated reactivity due to the attached heterocycle. Its nucleophilicity allows it to participate in a wide array of chemical transformations. scholarsresearchlibrary.comresearchgate.net

Key reactions involving the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding 2-acylamino benzothiazole derivatives. This is a common strategy for introducing diverse functional groups. nih.gov

Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These intermediates are valuable for the synthesis of more complex heterocyclic systems, such as azetidinones, through subsequent cyclization reactions.

Diazotization: Treatment with nitrous acid can convert the 2-amino group into a diazonium salt. While often unstable, these salts can be used in Sandmeyer-type reactions to introduce a variety of substituents at the C2 position.

Cyclization: The 2-amino group, with its adjacent endocyclic nitrogen atom, serves as a key component in the construction of fused heterocyclic systems. For example, reaction with α-haloketones or propiolic acid esters can lead to the formation of imidazo[2,1-b]benzothiazoles or pyrimido[2,1-b]benzothiazoles, respectively. nih.gov

| Reaction | Reagent(s) | Product Type | Reference Example |

|---|---|---|---|

| Acylation | Acyl Chloride, Base | N-(benzothiazol-2-yl)amide | Reaction with chloroacetyl chloride. nih.gov |

| Schiff Base Formation | Aldehyde or Ketone | 2-Iminobenzothiazole | Condensation with pyrazolone derivatives. |

| Cyclocondensation | Propiolic Acid Esters | Pyrimido[2,1-b]benzothiazol-2-one | Formation of fused pyrimidinones. |

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition-metal catalysis offers powerful tools for the functionalization of this compound. nih.gov Cross-coupling reactions can target the C-F bond, the C-N bond of the amino group, or various C-H bonds on the aromatic ring.

C-F Bond Activation: The activation of aromatic C-F bonds for cross-coupling is challenging due to their high bond dissociation energy. However, specialized catalytic systems, often based on nickel or cobalt, have been developed for this purpose. beilstein-journals.orgorganic-chemistry.org Reactions such as Suzuki-Miyaura (with boronic acids) or Negishi (with organozinc reagents) could potentially replace the 7-fluoro substituent with an aryl, heteroaryl, or alkyl group, providing a pathway to novel derivatives. semanticscholar.org

C-N Bond Formation: The 2-amino group can participate in Buchwald-Hartwig amination reactions, coupling with aryl halides or triflates to form diarylamine structures. This reaction expands the molecular complexity by attaching new aryl moieties to the benzothiazole core.

C-H Activation/Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis. The benzothiazole ring has several C-H bonds that could be targeted for metal-catalyzed reactions. For instance, palladium-catalyzed direct arylation could functionalize the C5 or C6 positions, guided by the directing groups present on the molecule.

Ring-Opening and Rearrangement Processes of the Benzothiazole System

The benzothiazole ring is generally stable, but it can undergo ring-opening under specific conditions. Such transformations are mechanistically intriguing and provide access to different classes of compounds.

Oxidative Ring-Opening: Certain oxidizing agents can induce the cleavage of the thiazole ring. For example, treatment of benzothiazole derivatives with magnesium monoperoxyphthalate (MMPP) in alcohol solvents has been shown to result in an oxidative ring-opening, yielding acyl aminobenzene sulfonate esters. scholaris.caresearchgate.net This reaction is thought to proceed via initial thiazole ring cleavage followed by oxidation of the resulting thiol. researchgate.net

Metal-Promoted Ring-Opening: Coordination to a metal ion can activate the benzothiazole ring towards nucleophilic attack and subsequent cleavage. A notable example is the silver(I)-promoted ring-opening of 6-nitrobenzothiazole in the presence of alcohols at room temperature. rsc.orgrsc.org This reaction proceeds in a non-basic medium and leads to the formation of 2-aminobenzenethiolato-silver(I) complexes, demonstrating the role of the metal in activating the C2 position for nucleophilic attack. rsc.orgrsc.org

Ring-Opening-Recombination Strategy: Benzothiazolium salts can serve as precursors in tandem reactions involving ring-opening followed by recombination. For instance, 2-methylbenzothiazolium salts can react with aldehydes and amines in a cascade cyclization, where the benzothiazole ring opens to provide a sulfur source for the construction of new thiazinopyrrole fused-ring systems. researchgate.net

Photochemical and Electrochemical Reactivity of this compound

The extended π-system of the benzothiazole scaffold imparts specific photochemical and electrochemical properties.

Photochemical Reactivity: 2-Aminobenzothiazole derivatives are known to be photoactive. Upon absorption of UV light, they are promoted to an excited singlet state. Studies on related compounds, such as 2-aminobenzothiazolium 4-fluorobenzoate, have demonstrated fluorescence, with blue emission observed upon excitation. banglajol.info However, for many similar heterocyclic systems like 2-aminophenothiazine, the primary deactivation pathway for the excited state is not fluorescence (which has a low quantum yield) but rather intersystem crossing to form a triplet-state intermediate. nih.govresearchgate.net This high triplet quantum yield suggests that this compound could act as a photosensitizer in various photochemical reactions. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound is characterized by its potential to undergo oxidation or reduction. Cyclic voltammetry studies on analogous compounds, such as 2-aminophenothiazine, show that the presence of an amino group lowers the oxidation potential compared to the unsubstituted parent molecule. nih.govresearchgate.netnih.gov This indicates that the electron-rich system of this compound, enhanced by the amino and methyl groups, can be readily oxidized. This property is relevant for its potential application in materials science or as a mediator in electrochemical processes. daneshyari.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminophenothiazine |

| 2-aminobenzothiazolium 4-fluorobenzoate |

| 6-nitrobenzothiazole |

| 2-aminobenzenethiolato-silver(I) |

| 2-methylbenzothiazolium salts |

| imidazo[2,1-b]benzothiazoles |

| pyrimido[2,1-b]benzothiazoles |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 7 Fluoro 4 Methyl 1,3 Benzothiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in the molecule. The analysis relies on predicting chemical shifts (δ) based on the known values of the parent compound, 2-amino-4-methylbenzothiazole, and factoring in the electronic effects of the fluorine substituent at the C7 position. chemicalbook.comchemicalbook.com The strongly electronegative fluorine atom is expected to exert a through-bond inductive effect and a through-space deshielding effect, influencing the chemical shifts of nearby nuclei.

In the ¹H NMR spectrum, the protons on the aromatic ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other and additional coupling to the ¹⁹F nucleus. The methyl protons (4-CH₃) would likely appear as a singlet, though long-range coupling to H-5 is possible. The amine protons (-NH₂) typically present as a broad singlet.

For the ¹³C NMR spectrum, the carbon atoms are assigned based on predicted chemical shifts and multiplicities arising from C-F coupling. The carbon directly bonded to fluorine (C-7) is expected to show a large one-bond coupling constant (¹JCF), while other carbons in proximity (C-6, C-5, C-7a) will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). chemicalbook.com

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH₂ | ~7.30 | br s | - |

| H-5 | ~7.15 | dd | J(H5-H6) ≈ 8.0, J(H5-F7) ≈ 5.0 |

| H-6 | ~6.95 | dd | J(H6-H5) ≈ 8.0, J(H6-F7) ≈ 9.5 |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Carbon | Predicted δ (ppm) | C-F Coupling Constant (Hz) |

|---|---|---|

| C-2 | ~166.5 | - |

| C-7a | ~148.0 | ³JCF ≈ 3.0 |

| C-7 | ~158.0 | ¹JCF ≈ 245.0 |

| C-3a | ~129.0 | - |

| C-4 | ~127.5 | - |

| C-5 | ~115.0 | ³JCF ≈ 4.0 |

| C-6 | ~110.0 | ²JCF ≈ 22.0 |

¹⁹F NMR is highly sensitive to the local electronic environment and provides direct confirmation of the fluorine atom's position. alfa-chemistry.com For an aromatic fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. ucsb.eduresearchgate.net The signal for the fluorine at C-7 would appear as a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-5). The magnitude of these coupling constants (JHF) is characteristic of their spatial relationship, with ortho coupling typically being larger than meta coupling.

Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

To unequivocally confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. A key correlation would be observed between H-5 and H-6, confirming their adjacent positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the signals for H-5, H-6, and the methyl protons to their respective carbon signals (C-5, C-6, and 4-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. bohrium.com Expected correlations include:

Methyl protons (4-CH₃) to C-3a, C-4, and C-5.

H-5 to C-3a, C-4, C-6, and C-7.

H-6 to C-4, C-5, C-7, and C-7a.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 7-fluoro-4-methyl-1,3-benzothiazol-2-amine (C₈H₇FN₂S), the expected exact mass of the protonated molecule [M+H]⁺ is 183.0363.

Tandem mass spectrometry (MS/MS) experiments are used to map the fragmentation pathways, which provides further structural confirmation. The fragmentation of benzothiazoles is well-documented and typically involves characteristic losses. nih.gov

A plausible fragmentation pathway for [C₈H₇FN₂S+H]⁺ would involve:

Loss of HCN: A common fragmentation for 2-aminothiazoles, leading to a stable cation.

Loss of CH₃ radical: Cleavage of the methyl group.

Ring Cleavage: Fission of the thiazole (B1198619) ring, potentially through the loss of CHNS or related neutral fragments.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈FN₂S⁺ | 183.0363 |

| [M+H - HCN]⁺ | C₇H₇FS⁺ | 154.0274 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The spectra provide a fingerprint for the compound and confirm the presence of key functional groups. The analysis is based on characteristic group frequencies observed in similar structures like 2-aminobenzothiazole (B30445). nist.govchemicalbook.com

Key expected vibrational bands include:

N-H Stretching: Two distinct bands in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

C=N Stretching: A strong band around 1630-1650 cm⁻¹ characteristic of the imine-like bond within the thiazole ring.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption in the IR spectrum, typically found between 1250 and 1000 cm⁻¹, which would be a key indicator of successful fluorination.

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|

| N-H asymmetric stretch | ~3430 (Medium) | Weak |

| N-H symmetric stretch | ~3320 (Medium) | Weak |

| Aromatic C-H stretch | ~3080 (Weak) | Medium |

| C=N stretch | ~1640 (Strong) | Strong |

| Aromatic C=C stretch | 1600-1450 (Multiple, Strong) | Strong |

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions in the solid state. While an experimental structure for the title compound is not available, predictions can be made based on the known crystal structure of 2-aminobenzothiazole. researchgate.netresearchgate.net

The molecule is expected to be largely planar due to the fused aromatic ring system. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amine group, where the -NH₂ protons act as donors and the thiazole nitrogen (N-3) or the fluorine atom of a neighboring molecule could act as acceptors. This hydrogen bonding would likely lead to the formation of extended chains or sheets in the crystal lattice.

Predicted Crystallographic Data

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C(2)-S(1) Bond Length | ~1.75 Å |

| C(2)-N(3) Bond Length | ~1.32 Å |

| C(2)-N(amine) Bond Length | ~1.36 Å |

| C(7)-F Bond Length | ~1.35 Å |

Computational Chemistry and Theoretical Modeling of 7 Fluoro 4 Methyl 1,3 Benzothiazol 2 Amine

Quantum Mechanical Studies (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to the computational study of molecular systems. DFT calculations are used to determine the optimized geometry of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine, representing its most stable three-dimensional conformation. From this optimized structure, a wealth of information regarding the molecule's electronic properties can be derived. researchgate.netnih.gov These calculations analyze the distribution of electrons within the molecule, which is key to understanding its stability and chemical reactivity.

For benzothiazole (B30560) derivatives, DFT studies typically involve functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a reliable balance of accuracy and computational efficiency for describing molecular geometries, vibrational frequencies, and electronic properties. nih.govacs.org Such studies have shown that substituents on the benzothiazole ring system significantly influence these characteristics. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and lower kinetic stability. Conversely, a larger gap implies greater stability. researchgate.net In studies of various benzothiazole derivatives, it has been observed that the nature and position of substituents can significantly alter the HOMO-LUMO gap. For instance, electron-withdrawing groups like trifluoromethyl (CF3) have been shown to lower the energy gap compared to unsubstituted analogs. researchgate.netresearchgate.net For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl and amino groups would collectively influence the electronic distribution and the resulting energy gap.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Derivative with -CF3 | -7.12 | -2.23 | 4.89 |

| Benzothiazole Derivative with -Cl | -6.95 | -1.98 | 4.97 |

| Benzothiazole Derivative with -CH3 | -6.65 | -1.63 | 5.02 |

| Unsubstituted Benzothiazole Derivative | -6.71 | -1.61 | 5.10 |

This table presents illustrative data from a computational study on substituted benzothiazole derivatives to demonstrate the influence of different functional groups on FMO energies. The values are representative and not specific to this compound. researchgate.net

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive sites. The ESP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. acs.org

In a molecule like this compound, the ESP map would likely show negative potential (red/yellow regions) around the electronegative nitrogen atoms of the thiazole (B1198619) ring and the fluorine atom. These areas represent regions of high electron density and are potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue regions) is expected around the hydrogen atoms of the amino group, making them susceptible to attack by nucleophiles and capable of acting as hydrogen bond donors. acs.orgresearchgate.netresearchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. This theoretical spectrum is crucial for assigning the vibrational modes observed in experimental spectra. mdpi.comresearchgate.net For a definitive analysis, calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method. mdpi.com

For this compound, vibrational analysis would predict characteristic frequencies for specific functional groups. A study on the closely related 2-amino-6-fluorobenzothiazole (B1267395) provides a reference for expected vibrational modes. researchgate.net Key predicted vibrations would include:

N-H stretching modes of the amino group, typically appearing in the 3400-3500 cm⁻¹ region.

C-H stretching from the methyl group and the aromatic ring.

C=N and C=C stretching vibrations characteristic of the benzothiazole ring system.

C-F stretching mode, which is a strong vibration indicative of the fluorine substituent.

Various bending and deformation modes for the amino group and the ring structure.

| Assignment | Calculated Frequency (cm⁻¹) |

| NH2 asymmetric stretching | 3565 |

| NH2 symmetric stretching | 3454 |

| C-H stretching (aromatic) | 3080-3110 |

| C-H stretching (methyl) | 2930-2980 |

| C=N stretching (thiazole ring) | 1650 |

| NH2 scissoring | 1625 |

| C=C stretching (aromatic ring) | 1450-1580 |

| C-F stretching | 1250 |

This table shows representative scaled vibrational frequencies calculated via DFT for 2-amino-6-fluorobenzothiazole, which serve as an example for the types of vibrations expected for this compound. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. biointerfaceresearch.com For this compound, docking simulations can predict how it might interact with the active site of various enzymes, such as protein kinases, which are common targets for benzothiazole-based inhibitors. biointerfaceresearch.comnih.gov

Docking studies on similar benzothiazole derivatives have revealed key interactions, such as hydrogen bonds between the 2-amino group or the thiazole nitrogen and amino acid residues in the enzyme's active site. nih.govresearchgate.net Molecular dynamics (MD) simulations can further refine these predictions by modeling the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the dynamics of the interaction. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression techniques to create a mathematical equation that relates these descriptors to the observed activity. researchgate.netnih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict its potential anticancer or antimicrobial activity based on descriptors derived from its structure. nih.govresearchgate.net These descriptors can be categorized as:

Topological (2D): Based on the 2D representation of the molecule, such as molecular connectivity indices.

Conformational (3D): Related to the 3D structure, such as molecular shape and volume.

Electronic: Derived from quantum chemical calculations, including HOMO-LUMO energies, dipole moment, and atomic charges. nih.govacs.org

A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways through Computational Methods

Beyond vibrational spectra, computational methods can predict other spectroscopic parameters. Time-Dependent DFT (TD-DFT) is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the prediction of absorption maxima (λmax) and helps in the interpretation of experimental UV-Vis spectra.

Furthermore, DFT can be employed to model and predict chemical reaction pathways. This includes calculating the energy barriers for processes like tautomerization (e.g., the amine-imine equilibrium in 2-aminobenzothiazoles) or predicting the likely sites of metabolic transformation. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the molecule's chemical behavior and stability. acs.org

In Vitro Biological Activities and Mechanistic Investigations of 7 Fluoro 4 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Evaluation of Enzyme Inhibition and Activation Potentials (Cell-Free and Cell-Based Assays)

While specific data on the direct enzyme inhibition or activation potential of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine is not extensively detailed in the reviewed literature, the broader class of benzothiazole (B30560) derivatives has been a subject of significant investigation as enzyme inhibitors. For instance, various substituted 2-arylbenzothiazoles have been explored as kinase inhibitors. nih.gov Novel benzothiazole hybrids have also been designed and evaluated as potential VEGFR-2 inhibitors, a key enzyme in angiogenesis. nih.gov Furthermore, some benzothiazole derivatives have shown inhibitory activity against the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for microbial folate synthesis. nih.gov The inhibitory potential of these compounds is often linked to their ability to compete with natural substrates for the active site of the enzyme.

Derivatives of 2-aminobenzothiazole (B30445) have been investigated for their inhibitory effects on various kinases. For example, certain compounds have shown promise as Hec1/Nek2 inhibitors, which are involved in cell cycle regulation and are considered targets for cancer therapy. mdpi.com Additionally, some benzothiazole derivatives have been identified as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. nih.gov The specific fluorine and methyl substitutions on the benzothiazole ring of the title compound are expected to modulate its electronic and steric properties, thereby influencing its potential as an enzyme inhibitor. However, detailed cell-free and cell-based assays specifically for this compound are required to fully elucidate its enzyme interaction profile.

Receptor Binding Profiling and Affinity Studies (In Vitro)

In vitro receptor binding and affinity studies for this compound are not prominently featured in the available scientific literature. However, the benzothiazole scaffold is recognized for its ability to interact with various biological receptors. For example, certain fluorinated benzothiazole derivatives are known to be potent ligands for the aryl hydrocarbon receptor (AhR). researchgate.net The binding affinity of these compounds is influenced by the substitution pattern on the benzothiazole ring.

While direct receptor binding data for the specific compound is scarce, the structural alerts from its chemical architecture suggest potential interactions with various receptor types. The 2-amino group and the fluorinated, methylated benzene (B151609) ring are key pharmacophoric features that could facilitate binding to receptor pockets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Further in vitro radioligand binding assays and surface plasmon resonance studies would be necessary to systematically profile the receptor binding affinities of this compound and its derivatives.

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines (Mechanistic Insights)

Derivatives of this compound have demonstrated significant cytotoxicity and antiproliferative effects across a range of human cancer cell lines. The presence of a fluorine atom on the benzothiazole ring often enhances the cytotoxic potential of these compounds. nih.gov

One area of notable activity is against breast cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity with GI50 values of less than 1 nM in sensitive human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative). researchgate.net Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a highly potent broad-spectrum agent. researchgate.net The mechanism of action for these compounds is often linked to the induction of cytochrome P450 CYP1A1. researchgate.net

In addition to breast cancer, these compounds have been evaluated against other cancer cell lines. For example, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been screened for their cytotoxic activity against U937 (human macrophage), THP-1 (human leukemia monocytic), Colo205 (colon cancer), and A549 (lung cancer) cell lines, with promising compounds being identified. researchgate.net Similarly, other benzothiazole derivatives have shown activity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. nih.gov Some derivatives induce apoptosis, as evidenced by the enhancement in the levels of caspase-3. nih.gov

The antiproliferative activity of certain benzothiazole derivatives has been attributed to their ability to inhibit signaling pathways crucial for cancer cell survival, such as the AKT and ERK pathways. nih.gov Furthermore, some compounds have been shown to cause cell cycle arrest. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7, MDA-MB-468 | GI50 | < 1 nM | researchgate.net |

| Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives | U937, THP-1, Colo205, A549 | Cytotoxicity | Promising activity | researchgate.net |

| Pyrrolidine based imidazo (B10784944) benzothiazole derivative | HepG2, MCF-7, HeLa | Antiproliferative | Effective at 4.0 µM | nih.gov |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (leukemia) | CC50 | 12 ± 2 µM | researchgate.net |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (leukemia) | CC50 | 8 ± 1 µM | researchgate.net |

Antimicrobial Efficacy Against Pathogenic Strains (In Vitro Susceptibility Testing)

The antimicrobial properties of this compound and its derivatives have been extensively studied against a variety of pathogenic bacteria and fungi. The incorporation of a fluorine atom into the benzothiazole structure is often associated with enhanced antimicrobial activity. researchgate.netpsu.edu

In vitro susceptibility testing, such as the cup plate method and microdilution method, has been employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} derivatives have been screened against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Some of these derivatives exhibited significant inhibitory properties, with the nature and position of the substituent group influencing the level of activity. researchgate.net

Other studies have reported the antibacterial activity of benzothiazole derivatives against strains like Streptococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov The MIC values for some of these compounds were found to be in the range of 0.10–0.75 mg/mL. nih.gov The mechanism of antibacterial action for some benzothiazole derivatives is thought to involve the inhibition of essential enzymes like LD-carboxypeptidase. nih.gov

In terms of antifungal activity, various benzothiazole derivatives have also shown efficacy. For instance, some compounds have been tested against fungal strains and have demonstrated significant activity at both low and high concentrations when compared to standard antifungal agents. psu.edu

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-{6-fluoro-7-[(substituted)-amino] 1,3-benzothiazole-2-yl} derivatives | S. aureus, E. coli | Zone of Inhibition | Moderate to significant | researchgate.net |

| 6-CN, 6-Ad, 4-Me-6-Ad benzothiazole based thiazolidinones | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | MIC | 0.10–0.75 mg/mL | nih.gov |

| Fluoro benzothiazole incorporated with 1,3,4-thiadiazole (B1197879) derivatives | Various bacteria and fungi | Antimicrobial Activity | Promising activity | psu.edu |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (In Vitro Models)

Several studies have highlighted the anti-inflammatory potential of fluorobenzothiazole derivatives in various in vitro models. researchgate.netresearchgate.net These compounds have been shown to modulate key inflammatory pathways and mediators. For instance, certain benzothiazole derivatives have been found to suppress the activation of COX-2 and iNOS, two important enzymes involved in the inflammatory response, in hepatocellular carcinoma cells. nih.gov This suppression is achieved by inhibiting the NF-κB signaling pathway. nih.gov

The anti-inflammatory activity of these compounds suggests their potential in managing inflammatory conditions. While direct in vitro data on this compound is limited, the consistent anti-inflammatory effects observed with its structural analogs point towards a promising area for future investigation. The structure-activity relationship studies indicate that the nature of substituents on the benzothiazole ring plays a crucial role in determining the anti-inflammatory potency. researchgate.net

Exploration of Antioxidant and Free Radical Scavenging Properties (Biochemical Assays)

The antioxidant and free radical scavenging properties of benzothiazole derivatives have been evaluated through various biochemical assays. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is commonly used to assess the antioxidant potential of these compounds. nih.gov

In one study, a series of fluorophenyl-based thiazoles were screened for their antioxidant activity. While most compounds showed fairly good antioxidant potential, their activity was generally less than that of the standard antioxidant. nih.gov The IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals, were determined for the most active compounds. nih.gov The antioxidant activity was found to be dose-dependent, with higher concentrations generally exhibiting greater scavenging ability. nih.gov

Other research has also pointed to the antioxidant capabilities of benzothiazole derivatives, suggesting that these compounds can help in mitigating oxidative stress, which is implicated in various pathological conditions. mdpi.com

Other Biologically Relevant Interactions (e.g., Antiviral, Antitubercular) in In Vitro Systems

Beyond the aforementioned activities, this compound and its derivatives have been investigated for other significant biological interactions, including antiviral and antitubercular activities.

Antiviral Activity: A number of benzothiazole derivatives have been synthesized and evaluated for their in vitro antiviral activity against a range of DNA and RNA viruses. These include herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV), and hepatitis C virus (HCV). acs.org Some compounds have shown a viral reduction percentage of over 50% against these viruses. acs.org The mechanism of antiviral action for some derivatives is thought to involve the inhibition of viral enzymes such as HIV-1 integrase or non-nucleoside reverse transcriptase. nih.govmdpi.com

Antitubercular Activity: The benzothiazole scaffold has also been explored for its potential against Mycobacterium tuberculosis. Several 2-amino benzothiazole derivatives have been identified with bactericidal activity against replicating M. tuberculosis. nih.gov Some of these compounds were able to achieve complete sterilization of bacterial cultures at concentrations of 100 µM after 21 days. nih.gov Furthermore, certain derivatives have shown excellent potency against intracellular M. tuberculosis within murine macrophages, with IC50 values of less than 10 µM. nih.gov The antitubercular activity of these compounds is a promising area of research, given the global health challenge posed by tuberculosis. nih.gov

Table 3: Other In Vitro Biological Activities of Selected Benzothiazole Derivatives

| Compound/Derivative | Biological Activity | Target | Result | Reference |

|---|---|---|---|---|

| (3-benzo[d]thiazole-2-yl)-2-pyridones | Antiviral | HSV-1, HAV, CBV4, HCVcc, HAdV7 | Viral reduction > 50% for some compounds | acs.org |

| 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one | Anti-HIV | HIV-1 Integrase | Inhibited nuclear translocation at 10 µM | nih.gov |

| 2-Amino benzothiazoles | Antitubercular | M. tuberculosis | Bactericidal activity, sterilization at 100 µM | nih.gov |

| 7-(S)-methyl-PA-824 analogue | Antitubercular | M. tuberculosis | MIC: 0.2–0.4 μM | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles for Fluorinated 1,3 Benzothiazol 2 Amines

Influence of Fluorine Substitution Pattern on Biological Activity and Physicochemical Attributes

The incorporation of fluorine into the 1,3-benzothiazol-2-amine scaffold has a profound impact on the molecule's biological activity and physicochemical properties. The position and number of fluorine substituents can dramatically alter potency, selectivity, and pharmacokinetic profiles. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds contribute to these effects. nih.gov

The introduction of a fluorine atom can significantly enhance the biological activities of benzothiazole (B30560) derivatives compared to their non-fluorinated counterparts. nih.gov For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxic activity against various cancer cell lines. sciencepublishinggroup.comlookchem.com The position of the fluorine atom on the benzothiazole ring is crucial. For example, studies on fluorinated 2-(4-aminophenyl)benzothiazoles revealed that 5- and 7-fluoro isomers exhibit different dose-response relationships compared to 4- and 6-fluoro isomers in sensitive human breast cancer cell lines. lookchem.com Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a potent broad-spectrum agent. lookchem.com

From a physicochemical standpoint, fluorine substitution can modulate several key attributes:

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and the blood-brain barrier. nih.gov

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, making basic groups less basic and acidic groups more acidic. nih.gov This can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, permeability, and interaction with biological targets.

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic attack at that position, leading to increased metabolic stability and a longer half-life of the compound in the body. nih.gov

The following table summarizes the influence of fluorine substitution on key properties of benzothiazole derivatives based on reported research findings.

| Property | Influence of Fluorine Substitution | Reference |

| Biological Activity | Can significantly enhance potency and selectivity. The specific substitution pattern is critical for activity. | nih.govsciencepublishinggroup.comlookchem.com |

| Lipophilicity | Generally increases, potentially improving membrane permeability. | nih.gov |

| pKa | Lowers the pKa of nearby ionizable groups. | nih.gov |

| Metabolic Stability | Can block metabolism at the site of fluorination, increasing the compound's half-life. | nih.gov |

Role of the Methyl Group and Other Substituents on the Benzene (B151609) Ring in Modulating Activity

The presence and position of a methyl group and other substituents on the benzene ring of the 1,3-benzothiazol-2-amine core are critical in modulating biological activity. These groups can influence the molecule's steric and electronic properties, thereby affecting its interaction with target receptors or enzymes.

In the case of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine, the methyl group at the 4-position plays a significant role. Generally, methyl group substitutions at the 5th or 6th position of the benzothiazole ring have been shown to increase the potency of antiviral compounds. mdpi.com While specific data on the 4-position methyl group in conjunction with a 7-fluoro substituent is limited, structure-activity relationship (SAR) studies of related compounds provide valuable insights. For example, in a series of antitumor 2-(4-aminophenyl)benzothiazoles, the presence of a methyl group on the phenyl ring, as in 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, resulted in a highly potent and broad-spectrum agent. lookchem.com

Other substituents on the benzene ring also exert a strong influence. Electron-withdrawing groups, such as fluorine, have been shown to improve the cytotoxicity of benzothiazole derivatives against certain cancer cell lines. nih.gov Conversely, the introduction of a methoxy (B1213986) group at the 5th position of the benzothiazole ring has been found to reduce binding potency and biological activity in some contexts, possibly by altering the compound's conformation. rsc.org

The following table provides examples of how different substituents on the benzene ring of benzothiazole derivatives can modulate their biological activity.

| Substituent and Position | Effect on Biological Activity | Compound Series | Reference |

| 5- or 6-Methyl | Increased antiviral potency | Antiviral benzothiazoles | mdpi.com |

| 3-Methyl (on a 4-aminophenyl ring) | Enhanced antitumor activity | Antitumor 2-(4-aminophenyl)benzothiazoles | lookchem.com |

| 6-Fluoro | Improved cytotoxicity | Anticancer N-alkylbromo-benzothiazoles | nih.gov |

| 5-Methoxy | Reduced binding potency and biological activity | Enzyme inhibitory benzothiazoles | rsc.org |

Impact of Modifications to the 2-Amine Moiety on Receptor Recognition and Enzyme Inhibition

The 2-amine moiety of 1,3-benzothiazol-2-amines is a key functional group that is frequently involved in crucial interactions with biological targets, such as hydrogen bonding with amino acid residues in receptor binding sites or enzyme active sites. mdpi.comnih.gov Consequently, modifications to this group can have a significant impact on receptor recognition and enzyme inhibition.

SAR studies have shown that both primary and substituted amines at the 2-position can be important for activity. For instance, a hydrogen bond donor-acceptor-donor motif involving the 2-amino group is considered crucial for the binding of some 2-aminobenzothiazole (B30445) inhibitors to their target proteins. nih.gov

Modifications of the 2-amine group can include:

N-Alkylation and N-Arylation: Direct substitution on the amine nitrogen can influence potency. In some cases, secondary or tertiary amines at this position can lead to a loss of activity, suggesting that an unsubstituted primary amine is essential for optimal interaction. nih.gov However, in other series, the introduction of specific alkyl or aryl groups can enhance activity.

Acylation: Conversion of the 2-amine to an amide can alter the electronic properties and hydrogen bonding capacity of this moiety. For example, an N-trifluoroethylated amide derivative was found to be more potent than related derivatives in one study. nih.gov

Incorporation into a Linker: The 2-amino group can serve as an attachment point for linkers that connect the benzothiazole core to other pharmacophoric elements. mdpi.com The nature and length of this linker are often critical for achieving the desired biological activity. mdpi.com

The following table illustrates the impact of various modifications to the 2-amine moiety on the biological activity of benzothiazole derivatives.

| Modification to 2-Amine Moiety | Effect on Biological Activity | Target/Activity | Reference |

| Methyl, dimethyl, phenyl, benzyl, acetyl substitution | Loss of inhibitory activity | Pseudomonas aeruginosa virulence | nih.gov |

| N-trifluoroethylated amide | Increased potency compared to related derivatives | Pseudomonas aeruginosa virulence | nih.gov |

| Hydrazone linkage | Selective and potent inhibitory activity | Monoamine oxidase B (MAO-B) | mdpi.com |

| Amine or amido linkage | Contributes to anticancer activity | Anticancer activity | mdpi.com |

Conformational Analysis and its Implications for Ligand-Receptor Interactions

The three-dimensional conformation of this compound and related derivatives is a critical determinant of their biological activity. The relative orientation of the benzothiazole ring system and any substituents dictates how the molecule can fit into and interact with the binding site of a biological target.

Conformational analysis of benzothiazole derivatives has been performed using computational methods such as density functional theory (DFT). mdpi.com These studies have shown that rotation around the bond connecting the benzothiazole ring to a substituted phenyl ring can lead to different stable conformers. mdpi.com The energy difference between these conformers can be small, indicating that the molecule may exist in multiple conformations in solution. researchgate.net

The presence of substituents, such as the fluorine atom at the 7-position and the methyl group at the 4-position, can influence the preferred conformation. These substituents can introduce steric hindrance or create specific intramolecular interactions that favor certain rotational angles. For example, the methoxy group has been suggested to affect the conformation of benzothiazole derivatives, thereby influencing their interaction with enzyme active sites. rsc.org

The conformational flexibility or rigidity of a ligand is crucial for its interaction with a receptor. A molecule that can adopt a conformation complementary to the binding site is more likely to exhibit high affinity. Understanding the conformational preferences of fluorinated 1,3-benzothiazol-2-amines is therefore essential for rationalizing their biological activity and for designing new analogs with improved properties.

Pharmacophore Development and Molecular Feature Mapping for Rational Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. thaiscience.inforesearchgate.net For fluorinated 1,3-benzothiazol-2-amines, pharmacophore models can be developed based on the structures of known active compounds.

A typical pharmacophore model for a benzothiazole derivative might include features such as:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole (B1198619) ring and potentially the fluorine atom. thaiscience.info

Hydrogen Bond Donors: The 2-amino group. thaiscience.info

Aromatic Rings: The benzene ring of the benzothiazole core. thaiscience.info

By aligning a set of active molecules and identifying their common chemical features, a 3D pharmacophore hypothesis can be generated. thaiscience.info This model can then be used to:

Virtually screen large compound libraries to identify new potential hits with the desired features.

Guide the design of new analogs with improved potency and selectivity by ensuring that they fit the pharmacophore model.

Develop 3D-QSAR (Quantitative Structure-Activity Relationship) models that can predict the biological activity of novel compounds. thaiscience.info

The development of pharmacophore models for benzothiazole-based inhibitors has been successfully applied in various therapeutic areas, including the design of inhibitors for enzymes like p56lck and VEGFR-2. thaiscience.infonih.gov These models provide a valuable framework for the rational design of new and more effective fluorinated 1,3-benzothiazol-2-amine derivatives.

Emerging Academic Applications and Future Research Trajectories for 7 Fluoro 4 Methyl 1,3 Benzothiazol 2 Amine

7-fluoro-4-methyl-1,3-benzothiazol-2-amine as a Synthetic Precursor for Novel Heterocycles

The 2-aminobenzothiazole (B30445) framework is a highly versatile precursor for the synthesis of more complex heterocyclic systems. The amino group at the C2-position serves as a nucleophilic handle, enabling a wide range of derivatizations and cyclization reactions to build fused heterocyclic structures. researchgate.netesisresearch.org The presence of the fluorine and methyl substituents on the benzo portion of this compound further influences its reactivity and provides opportunities for creating structurally diverse molecules.

The 2-amino group can react with various electrophiles to form amides, ureas, thioureas, and Schiff bases. nih.gov These intermediates can then undergo intramolecular cyclization to yield fused ring systems. For instance, reaction with chloroacetyl chloride can lead to the formation of 2-azetidinones after initial Schiff base formation. Similarly, reactions with isocyanates or isothiocyanates produce urea or thiourea derivatives, which are themselves important pharmacophores and can be precursors for other heterocycles. mdpi.com

Table 1: Examples of Heterocycle Synthesis from 2-Aminobenzothiazole Scaffolds

| Starting Material | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole | 1. 3-Methyl-1-phenyl-5-pyrazolone (forms Schiff's base)2. Chloroacetyl chloride, Triethylamine | Pyrazolo azetidinone derivative | |

| 2-Amino-5-fluorobenzothiazole | Substituted acyl chlorides, Triethylamine | N-(6-fluorobenzo[d]thiazol-2-yl)benzamide derivatives | nih.gov |

| 2-Benzylbenzothiazoles | 1. Tosyl hydroxylamine (N-amination)2. Triethyl orthoformate | Pyrazolo[5,1-b] nih.govmdpi.combenzothiazole (B30560) | esisresearch.org |

Utilization in Functional Materials and Optoelectronic Devices (e.g., Fluorescent Probes, Dyes)

The benzothiazole and the closely related benzothiadiazole (BTD) cores are prominent building blocks for functional organic materials due to their unique electronic and photophysical properties. mdpi.com These heterocycles are electron-deficient, which, when combined with electron-donating groups, can create molecules with strong intramolecular charge transfer (ICT) character. nih.gov This donor-acceptor architecture is fundamental to the design of fluorophores, dyes, and materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic transistors. mdpi.com

This compound possesses an electron-donating amino group and an electron-withdrawing fluorine atom, a combination that can enhance ICT and lead to desirable photophysical properties. Studies on related compounds demonstrate the potential of this scaffold. For example, crystals of 2-aminobenzothiazolium 4-fluorobenzoate exhibit a strong blue emission peak at 470 nm when excited at 340 nm, highlighting the intrinsic luminescence of the 2-aminobenzothiazole structure. banglajol.info

Furthermore, fluorinated benzothiadiazole derivatives have been developed as highly sensitive and selective fluorescent probes. nih.gov These probes often operate via an ICT mechanism, where interaction with an analyte disrupts the charge transfer process, leading to a change in the fluorescence emission (e.g., quenching or shifting of the wavelength). nih.gov The introduction of fluorine can improve photostability and tune the electronic energy levels of the molecule. mdpi.com Given these precedents, this compound is a promising candidate for derivatization into novel fluorescent probes and dyes. Its core structure provides the necessary electronic properties, which can be further modulated by synthetic modification of the 2-amino group to create materials for sensing and optoelectronic applications.

Table 2: Photophysical Properties of a Related Benzothiazole Compound

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Band Gap Energy (eV) | Reference |

|---|

Development as Chemical Probes for Biological Systems (In Vitro)

Benzothiazole derivatives are a well-established class of biologically active compounds, with many exhibiting potent and selective activities that make them suitable as chemical probes for in vitro studies. nih.gov Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The specific substitution pattern of this compound makes it an interesting scaffold for developing such probes.